3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
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Overview
Description
3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. This particular compound features a benzimidazole core with an ethoxyethyl side chain and a propanol group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the condensation of 2-ethoxyethylamine with a suitable benzimidazole precursor. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ethoxyethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The ethoxyethyl side chain and propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol: Similar structure but with an ethyl group instead of an ethoxyethyl group.
3-(1-methyl-1H-imidazol-2-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethoxyethyl group.
2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-piperidinyl)ethyl)phenyl)-2-methylpropanoic acid: Contains a benzimidazole core with different substituents.
Uniqueness
The presence of the ethoxyethyl side chain and propanol group in 3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol provides unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-[1-(2-ethoxyethyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-11-9-16-13-7-4-3-6-12(13)15-14(16)8-5-10-17/h3-4,6-7,17H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNUXSRXNSNPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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